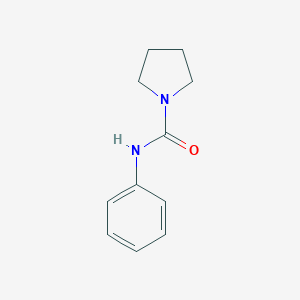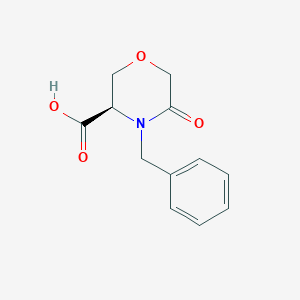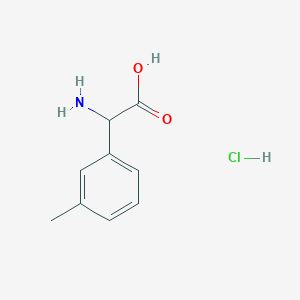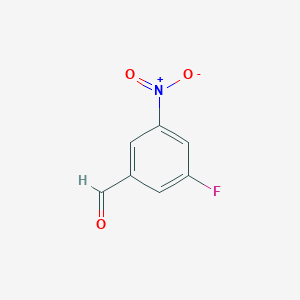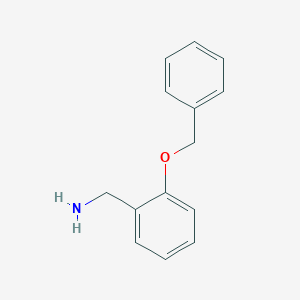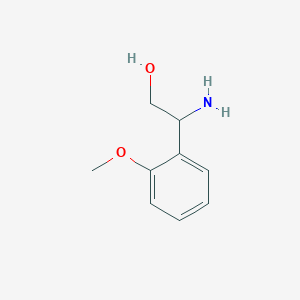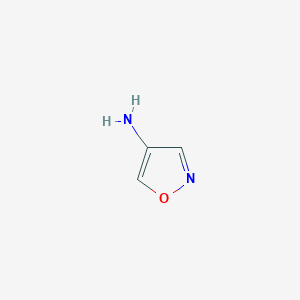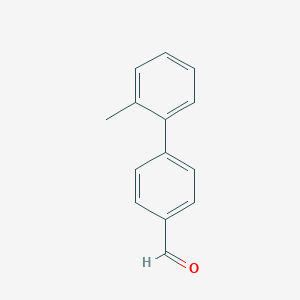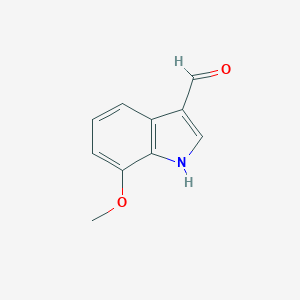
7-Methoxy-3-indolecarboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 7-Methoxy-3-indolecarboxaldehyde is a derivative of indole, which is a fundamental skeleton in many natural and synthetic compounds with significant biological activities. Indole derivatives are known for their diverse range of applications in medicinal chemistry and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of indole derivatives can be approached through various methods. One such method is the mechanochemical synthesis, which is a solvent-free approach that minimizes risk, especially when dealing with reactive species like hydroxylamine hydrochloride. This method was successfully applied to synthesize N-substituted indole-3-carboxaldehyde oximes, which are key intermediates in the production of indole phytoalexins with antimicrobial properties. The process achieved a high yield of 95% after 20 minutes of milling, demonstrating an environmentally friendly and sustainable character of mechanochemistry .
Molecular Structure Analysis
The molecular structure of a closely related compound, 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, was determined using single-crystal X-ray diffraction and FT-IR spectroscopy. Theoretical calculations using Hartree-Fock and Density Functional Theory methods were also performed to compare with experimental data. The molecular electrostatic potential map and frontier molecular orbitals were created for the compound, providing insights into its electronic properties .
Chemical Reactions Analysis
Indole-3-carboxaldehydes are versatile intermediates that can undergo various chemical reactions. For instance, they can participate in indium-mediated ternary reactions with allyl bromide and enamines to produce bisindolyl alkanes and indolyl-heterocyclic alkanes in excellent yields. These reactions proceed with greater ease when substituted allyl bromides are used . Additionally, the reduction of indole-1-carboxaldehydes with borane/THF can yield 1-methylindoles, di(indolylmethyl) ethers, and indolylmethyl indolines, among other products. This novel reduction demonstrates the potential for electrophilic substitution at position 3 of the indole ring .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 7-Methoxy-3-indolecarboxaldehyde are not detailed in the provided papers, the structural analysis of related compounds suggests that such molecules would exhibit interesting electronic and surface properties. The presence of methoxy and carboxaldehyde functional groups would influence the compound's reactivity, solubility, and potential interactions with biological targets. The molecular structure and electronic properties are crucial for understanding the reactivity and potential applications of these compounds in various chemical and biological contexts .
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Synthesis Methods
- The structural geometry of oxime derivatives of indole compounds, including those related to "7-Methoxy-3-indolecarboxaldehyde", has been studied, revealing distinct geometrical configurations that influence their chemical reactivity and potential applications in materials science and pharmaceutical chemistry. Specifically, oxime derivatives exhibit cis and trans geometry relative to the indole core, affecting their hydrogen bonding and crystal structures (Janes et al., 2001).
Mechanochemical Synthesis
- Mechanochemical approaches have been employed to synthesize N-substituted indole-3-carboxaldehyde oximes, including derivatives of "7-Methoxy-3-indolecarboxaldehyde". This method offers a safer and environmentally friendly alternative to solution-phase reactions, enabling the synthesis of indole derivatives with antimicrobial properties and highlighting the potential for scalable production (Baláž et al., 2019).
Nucleophilic Substitution Reactions
- "7-Methoxy-3-indolecarboxaldehyde" and its analogs serve as versatile substrates for nucleophilic substitution reactions, allowing for the regioselective synthesis of various indole derivatives. These reactions expand the utility of indole-based compounds in synthesizing complex organic molecules with potential pharmaceutical applications (Yamada et al., 2012).
Antimicrobial Properties
- Indole derivatives, including those related to "7-Methoxy-3-indolecarboxaldehyde", have been synthesized and investigated for their antimicrobial properties. The structural modification of these compounds influences their biological activity, offering insights into the design of new antimicrobial agents (Nakkady et al., 2000).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-methoxy-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-9-4-2-3-8-7(6-12)5-11-10(8)9/h2-6,11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFRUNSOMCCJDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC=C2C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399831 |
Source


|
| Record name | 7-Methoxy-3-indolecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-3-indolecarboxaldehyde | |
CAS RN |
109021-59-2 |
Source


|
| Record name | 7-Methoxy-3-indolecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Aminophenyl)(methyl)amino]ethanol](/img/structure/B111037.png)
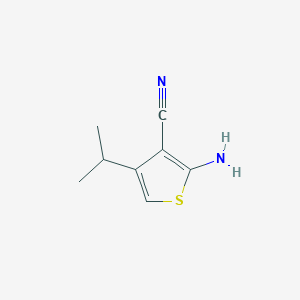
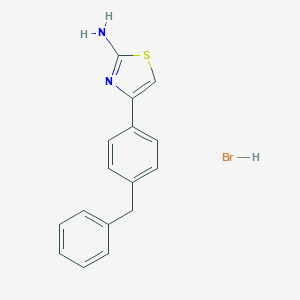
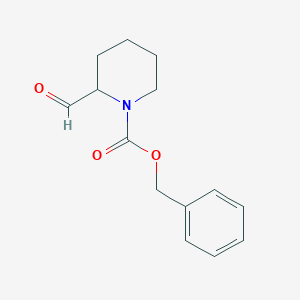
![6-Amino-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B111079.png)
